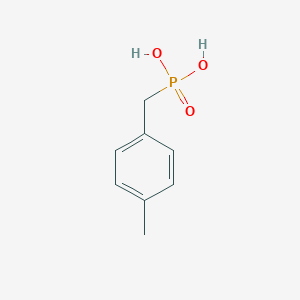

(4-甲基苯基)甲基膦酸

描述

“(4-methylphenyl)methylphosphonic Acid” is a compound that contains a phosphonic acid functional group. This group is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom . The phosphonic acid functional group is employed for many applications due to its structural analogy with the phosphate moiety or to its coordination or supramolecular properties .

Synthesis Analysis

The synthesis of phosphonic acids can be achieved through several methods. These include the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis). These constitute the best methods to prepare phosphonic acids .

科学研究应用

Microwave-Accelerated Synthesis of Phosphonic Acids

Phosphonic acids, including (4-methylphenyl)methylphosphonic Acid, are rapidly and conveniently prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . This method has been favored due to its convenience, high yields, very mild conditions, and chemoselectivity .

Antiviral and Anticancer Drugs

Phosphonic acids, including (4-methylphenyl)methylphosphonic Acid, are used in the preparation of acyclic nucleoside phosphonates (ANPs), an important class of antiviral and anticancer drugs .

Chemical Biology and Medicine

Phosphonic acids are found in myriad examples in chemical biology and medicine . They are used as intermediates and biologically active compounds .

Materials Science

Phosphonic acids are used in materials science, including the development of polymers used in paints and adhesives .

Catalysts and Ion Exchange Materials

Phosphonic acids are used as catalysts and ion exchange materials .

Photo-degradation Studies

Methylphosphonic acid, a structurally simple C–P bonded compound, is used in studies investigating the photo-degradation process involving reactive oxygen species (ROS) .

未来方向

Phosphonic acids, including “(4-methylphenyl)methylphosphonic Acid”, have a wide range of applications covering various research fields including chemistry, biology, and physics. This makes the synthesis of phosphonic acids a determinant question for numerous research projects . The future directions in this field could involve exploring new synthesis methods, investigating novel applications, and studying the bioactive properties of these compounds .

作用机制

Target of Action

The primary targets of (4-methylphenyl)methylphosphonic Acid, also known as (4-Methyl-benzyl)-phosphonic acid, are Cholinesterase and Acetylcholinesterase in humans . These enzymes play a crucial role in nerve function by breaking down acetylcholine, a neurotransmitter that sends signals in the nervous system.

Mode of Action

It is known that the compound interacts with its targets, potentially inhibiting the activity of cholinesterase and acetylcholinesterase . This inhibition could lead to an accumulation of acetylcholine, resulting in continuous stimulation of the nerves, muscles, and glands.

Biochemical Pathways

(4-methylphenyl)methylphosphonic Acid, as a derivative of Methylphosphonic acid (MPn), is involved in the synthesis of phosphorus-containing nerve agents and is a biosynthesis product of marine microbes . The compound’s degradation under UV irradiation involves the cleavage of the C–P bond, leading to the incorporation of an external oxygen atom from an ambient source to generate phosphate . This process affects the biogeochemical cycles of key elements such as Fe, N, and P .

Result of Action

The result of the action of (4-methylphenyl)methylphosphonic Acid is the potential inhibition of Cholinesterase and Acetylcholinesterase, leading to an accumulation of acetylcholine . This can cause continuous stimulation of the nerves, muscles, and glands. Additionally, the compound’s degradation results in the generation of phosphate .

Action Environment

The action of (4-methylphenyl)methylphosphonic Acid can be influenced by environmental factors. For instance, the extent of MPn degradation was found to be more under alkaline conditions, and the degradation process was more rapid at the initial stage of the reaction . Furthermore, the contribution of UV radiation to the MPn degradation could be significant .

属性

IUPAC Name |

(4-methylphenyl)methylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11O3P/c1-7-2-4-8(5-3-7)6-12(9,10)11/h2-5H,6H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIIOYVOBADMCAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378721 | |

| Record name | (4-methylphenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-methylphenyl)methylphosphonic Acid | |

CAS RN |

13081-74-8 | |

| Record name | (4-methylphenyl)methylphosphonic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

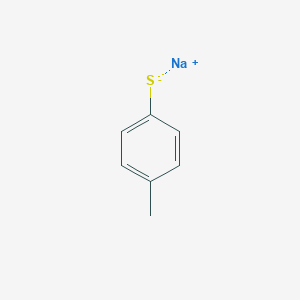

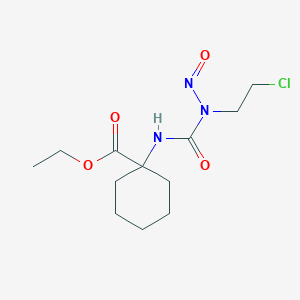

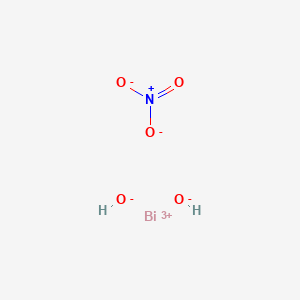

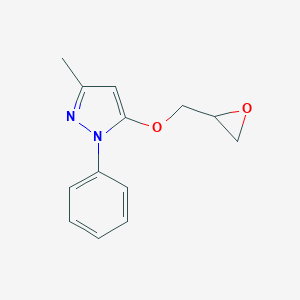

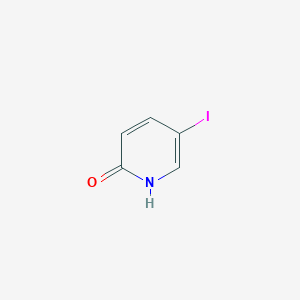

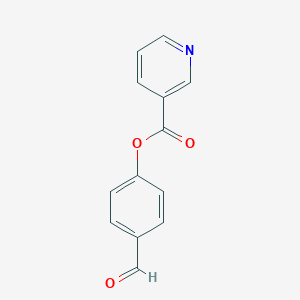

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。